molecular formula C10H12N2 B038181 2-Amino-3-propylbenzonitrile CAS No. 114345-14-1

2-Amino-3-propylbenzonitrile

Cat. No.: B038181
CAS No.: 114345-14-1
M. Wt: 160.22 g/mol
InChI Key: FBOMPBLLNHBYLR-UHFFFAOYSA-N
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Description

General Significance of the Aminobenzonitrile Moiety in Synthetic Organic Chemistry

The aminobenzonitrile moiety is a privileged scaffold in organic synthesis due to the dual reactivity of its functional groups. The amino group can act as a nucleophile or a directing group in various reactions, while the nitrile group can undergo a wide range of transformations, including reduction to an amine or hydrolysis to a carboxylic acid. smolecule.com This versatility makes aminobenzonitriles valuable intermediates in the construction of diverse heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. researchgate.netjsynthchem.com For instance, they are key starting materials for the synthesis of quinazolines and other fused heterocyclic systems. researchgate.net The presence of both an amino and a nitrile group allows for a variety of chemical manipulations, making them indispensable tools for the synthetic chemist. smolecule.com

Contextualization of 2-Amino-3-propylbenzonitrile within the Broader Aminobenzonitrile Class

This compound is a specific member of the aminobenzonitrile class, characterized by an amino group at the second position and a propyl group at the third position of the benzonitrile (B105546) ring. nih.gov Its molecular formula is C10H12N2, and it has a molecular weight of 160.22 g/mol . chemblink.com This particular substitution pattern distinguishes it from other isomers and derivatives, influencing its physical and chemical properties. The spatial arrangement of the amino and propyl groups can introduce steric effects that modulate its reactivity compared to other aminobenzonitriles.

Rationale for Academic Investigation of this compound Chemistry

The academic interest in this compound stems from its potential as a precursor for more complex molecules with potential applications in various fields. The unique substitution pattern offers opportunities for regioselective reactions, allowing for the targeted synthesis of specific isomers of larger molecules. Researchers are interested in exploring how the interplay of the amino, propyl, and nitrile groups influences the compound's reactivity and the properties of its derivatives. The study of such molecules contributes to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies.

Properties

CAS No.

114345-14-1

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-amino-3-propylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h3,5-6H,2,4,12H2,1H3

InChI Key

FBOMPBLLNHBYLR-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=CC=C1)C#N)N

Canonical SMILES

CCCC1=C(C(=CC=C1)C#N)N

Synonyms

Benzonitrile, 2-amino-3-propyl-

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Propylbenzonitrile and Its Chemical Analogues

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds. Each functional group possesses characteristic vibrational frequencies, providing a unique "fingerprint" for the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 2-Amino-3-propylbenzonitrile, the key vibrational modes are associated with the amino (N-H), nitrile (C≡N), alkyl (C-H), and aromatic (C=C and C-H) moieties.

The primary amine group (-NH₂) is characterized by two distinct stretching vibrations in the region of 3500-3300 cm⁻¹: an asymmetric and a symmetric N-H stretch. Additionally, a scissoring vibration for the NH₂ group is typically observed around 1650-1580 cm⁻¹ spectroscopyonline.com. The nitrile group (C≡N) gives rise to a sharp, intense absorption band. For aromatic nitriles, this stretching vibration typically appears in the 2240–2220 cm⁻¹ range spectroscopyonline.com. The presence of the propyl group introduces aliphatic C-H stretching vibrations, which are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), as well as C-H bending vibrations around 1465-1375 cm⁻¹.

The aromatic ring itself produces several characteristic bands. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring appear in the 1600–1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations, which are sensitive to the substitution pattern on the ring, are found in the 900–675 cm⁻¹ range. For a 1,2,3-trisubstituted benzene ring, characteristic OOP bending bands can be expected. For instance, in a study of 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) stretching band was observed at 2211 cm⁻¹, and the primary amine (N-H) stretches were found at 3452 and 3363 cm⁻¹ analis.com.my.

Table 1: Predicted FT-IR Characteristic Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (-NH₂) Asymmetric & Symmetric N-H Stretch 3500 - 3300 Medium-Weak
Amino (-NH₂) N-H Scissoring (Bending) 1650 - 1580 Medium
Nitrile (-C≡N) C≡N Stretch 2240 - 2220 Strong, Sharp
Propyl (-CH₂CH₂CH₃) C-H Stretch 2960 - 2850 Medium-Strong
Propyl (-CH₂CH₂CH₃) C-H Bend 1465 - 1375 Medium
Aromatic Ring C-H Stretch 3100 - 3000 Weak
Aromatic Ring C=C Stretch 1600 - 1450 Medium-Weak

Raman spectroscopy provides information complementary to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering based on changes in polarizability. Vibrations that are symmetric and involve less polar bonds often produce strong Raman signals.

Table 2: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Nitrile (-C≡N) C≡N Stretch 2240 - 2220 Strong
Aromatic Ring Ring Breathing (Symmetric) ~1000 Strong
Aromatic Ring C=C Stretch 1600 - 1500 Medium
Propyl (-CH₂CH₂CH₃) C-H Stretch 2960 - 2850 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, amino, and propyl protons.

Aromatic Protons: The three protons on the substituted benzene ring will appear in the aromatic region, typically between 6.5 and 8.0 ppm. Due to the electronic effects of the electron-donating amino group and the electron-withdrawing nitrile group, these protons will experience different shielding effects. Their signals will likely appear as complex multiplets due to spin-spin coupling with each other (ortho, meta, and para coupling).

Amino Protons: The two protons of the -NH₂ group are expected to produce a broad singlet. The chemical shift of this signal is variable and can be influenced by solvent, concentration, and temperature.

Propyl Protons: The propyl group will give rise to three distinct signals:

A triplet for the terminal methyl (-CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) protons.

A multiplet (likely a sextet) for the central methylene (-CH₂-) protons, as they are coupled to both the methyl and the other methylene group.

A triplet for the methylene (-CH₂-) protons directly attached to the aromatic ring, caused by coupling to the central methylene group.

For comparison, the aromatic protons of benzonitrile (B105546) itself appear as multiplets between 7.4 and 7.7 ppm. rsc.org The presence of the amino group at position 2 would be expected to shift the ortho and para protons upfield (to a lower ppm value).

Table 3: Predicted ¹H NMR Data for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H) 6.5 - 7.5 Multiplet (m) 3H
Amino (-NH₂) 4.0 - 5.5 Broad Singlet (br s) 2H
Benzylic Methylene (Ar-CH₂) 2.5 - 2.8 Triplet (t) 2H
Methylene (-CH₂-) 1.5 - 1.8 Sextet (sxt) 2H

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, ten distinct carbon signals are expected, assuming no accidental overlap.

Nitrile Carbon: The carbon of the C≡N group is characteristically deshielded and appears downfield, typically in the range of 117-120 ppm. For benzonitrile, this signal is found at approximately 118.6 ppm. rsc.org

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The ipso-carbons (carbons directly attached to substituents) will have their shifts significantly influenced by those substituents. The carbon attached to the amino group will be shielded (shifted upfield), while the carbons attached to the nitrile and propyl groups will have characteristic shifts. The remaining three aromatic C-H carbons will appear in the typical aromatic region of ~110-140 ppm.

Propyl Carbons: The three carbons of the propyl chain will appear in the aliphatic region (upfield), generally between 10 and 40 ppm.

Data for related compounds, such as 2-aminobenzonitrile (B23959), can help in predicting these shifts more accurately.

Table 4: Predicted ¹³C NMR Data for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Nitrile (-C≡N) 117 - 120
Aromatic (C-NH₂) 145 - 155
Aromatic (C-CN) 100 - 110
Aromatic (C-CH₂) 140 - 150
Aromatic (C-H) 115 - 135
Benzylic Methylene (Ar-CH₂) 30 - 40
Methylene (-CH₂-) 20 - 30

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the propyl chain (i.e., between the -CH₃ and central -CH₂-, and between the central -CH₂- and the benzylic -CH₂-). It would also map the connectivity between the protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). nanalysis.com This technique is invaluable for assigning the carbon signals. For example, it would definitively link the proton signal at ~1.0 ppm to the methyl carbon, the aromatic proton signals to their respective aromatic carbons, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). sdsu.edu This is arguably the most powerful tool for piecing together the final structure. Key HMBC correlations would include:

Correlations from the benzylic methylene protons (Ar-CH₂) to the aromatic carbons two and three bonds away, confirming the attachment point of the propyl group.

Correlations from the aromatic protons to the nitrile carbon, confirming the position of the -CN group.

Correlations from the amino protons to adjacent aromatic carbons, solidifying the position of the -NH₂ group.

Table 5: Expected Key 2D NMR Correlations for this compound

2D NMR Experiment Correlating Nuclei Expected Key Correlations Structural Information Confirmed
COSY ¹H ↔ ¹H Ar-CH₂ ↔ -CH₂- ↔ -CH₃ Connectivity of the propyl chain
Ar-H ↔ Ar-H Relative positions of aromatic protons
HSQC ¹H ↔ ¹³C (1-bond) Ar-H ↔ Ar-C Direct C-H attachments in the ring
Propyl-H ↔ Propyl-C Direct C-H attachments in the side chain
HMBC ¹H ↔ ¹³C (2-3 bonds) Ar-CH₂ ↔ Aromatic C's Propyl group attachment to the ring
Ar-H ↔ Nitrile C Position of the nitrile group

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). bioanalysis-zone.comlongdom.org Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass of a molecule to several decimal places. This precision allows for the calculation of a unique elemental composition, effectively confirming the molecular formula of a compound. nih.govresearchgate.net

For a molecule like this compound (C₁₀H₁₂N₂), the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N). This calculated value serves as a benchmark for experimental HRMS data. The high resolution of the technique is essential for distinguishing between isobars—molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.comthermofisher.com

In addition to confirming the molecular formula, HRMS coupled with fragmentation techniques (tandem MS or MS/MS) provides valuable structural information. The fragmentation patterns of benzonitrile derivatives are often characterized by specific losses of neutral molecules. For instance, studies on the fragmentation of benzonitrile itself show a major channel involving the loss of hydrogen cyanide (HCN) or its isomer hydrogen isocyanide (HNC), leading to the formation of benzyne (B1209423) radical cations. nih.govresearchgate.net Analysis of these fragmentation pathways helps in elucidating the compound's structure by identifying stable fragment ions and characteristic neutral losses.

Table 1: Theoretical Mass Data for this compound
ParameterValue
Molecular FormulaC₁₀H₁₂N₂
Nominal Mass160 Da
Theoretical Monoisotopic Mass160.100048 Da
Common Fragmentation Pathway for AnaloguesLoss of HCN/HNC

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, data from its chemical analogues provide significant insights into the expected structural features. For instance, in the crystal structure of 4,11-dimethyl-2,13-di-m-tolyltribenzo[b,e,g] nih.govuzh.chdioxocine-7,8-dicarbonitrile, the C≡N bond length is reported as 1.150(3) Å, which is typical for aromatic nitriles. mdpi.com The planarity of the benzene ring is generally maintained, though substituents can cause minor distortions.

Furthermore, crystallographic studies illuminate the crucial role of intermolecular interactions in stabilizing the crystal structure. In nitrile-containing compounds, interactions such as C-H···N hydrogen bonds and π-π stacking are common. mdpi.comiucr.org The lone pair of electrons on the nitrile nitrogen atom can act as a hydrogen bond acceptor, influencing molecular packing. researchgate.net These non-covalent interactions dictate the supramolecular architecture and are fundamental to the field of crystal engineering. mdpi.com

Table 2: Representative Crystallographic Data for a Substituted Dicarbonitrile Analogue. mdpi.com
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)20.118(4)
b (Å)10.153(2)
c (Å)14.937(3)
β (°)109.11(3)
Volume (ų)2878.0(10)
Key Intermolecular InteractionsC-H···N hydrogen bonds, π-π stacking

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.ukpharmatutor.org For organic molecules like this compound, the absorption of UV light is dominated by electronic transitions within its chromophores: the benzene ring, the amino group (-NH₂), and the nitrile group (-C≡N). uzh.chhnue.edu.vn

The primary transitions observed in such aromatic compounds are π → π* and n → π*. shu.ac.ukpharmatutor.org

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch Aromatic systems exhibit strong π → π* absorptions. Benzene, for example, has characteristic absorption bands around 180 nm, 200 nm, and a weaker, fine-structured band near 260 nm. up.ac.za

n → π transitions:* These occur when a non-bonding electron (from the lone pair on the nitrogen of the amino group) is promoted to a π* antibonding orbital. uzh.chlibretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. shu.ac.ukyoutube.com

The presence of substituents on the benzene ring significantly affects the UV-Vis spectrum. The amino group, being an electron-donating group, interacts with the π-system of the ring, typically causing a bathochromic (red) shift—a shift to longer wavelengths—of the primary absorption bands. hnue.edu.vn Conversely, electron-withdrawing groups like the nitrile group also influence the electronic properties and absorption maxima. acs.org The combined effect of these substituents in this compound would result in a complex spectrum with shifted absorption bands relative to unsubstituted benzene or aniline (B41778).

Table 3: Typical Electronic Transitions and Absorption Regions for Chromophores in this compound.
Chromophore/SystemTransition TypeTypical λmax Region (nm)Intensity (ε)
Benzene Ringπ → π~200-270Moderate to High
Amino Group (-NH₂)n → σ~175-200Low to Moderate
Aniline Systemπ → π* (charge transfer)~230-290High
Nitrile Group (-C≡N)n → π*>270Very Low (often unobserved)

Computational and Theoretical Studies on 2 Amino 3 Propylbenzonitrile Molecular Properties and Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No specific research data is available for 2-Amino-3-propylbenzonitrile.

Density Functional Theory (DFT) Applications

No specific DFT studies on this compound have been found in the scientific literature.

Ab Initio and Semi-Empirical Methods for Ground State Analysis (e.g., MP2, CIS, MM2/PM3)

No specific ab initio or semi-empirical studies on the ground state of this compound have been identified.

Potential Energy Surface (PES) Mapping and Conformational Analysis

No specific PES mapping or conformational analysis studies for this compound are available.

Investigation of Rotational Isomers and Torsional Barriers (e.g., around the propyl group)

While studies exist on the conformers of n-propylbenzene, specific data regarding the rotational barriers of the propyl group in this compound, influenced by the adjacent amino and nitrile groups, is not available.

Proton Transfer Processes

The literature search yielded no studies on potential intramolecular or intermolecular proton transfer processes involving this compound.

Prediction and Interpretation of Spectroscopic Parameters

There are no available studies that computationally predict or interpret the spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound.

Mechanistic Investigations of Chemical Transformations

Computational chemistry provides powerful tools to explore the detailed mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the most favorable reaction pathway. This involves locating and characterizing the structures and energies of reactants, intermediates, transition states, and products. For this compound, this could be applied to understand reactions such as the cyclization to form heterocyclic compounds, a common transformation for 2-aminobenzonitriles. researchgate.net

The process involves:

Proposing a plausible mechanism: Based on known chemical principles.

Locating stationary points: Using optimization algorithms to find the minimum-energy structures of reactants and products, and saddle-point algorithms to find transition state structures.

Frequency analysis: Confirming the nature of each stationary point. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating activation barriers: The energy difference between the reactants and the transition state determines the reaction's activation energy, providing a quantitative measure of its feasibility.

Many important synthetic transformations rely on transition metal catalysts, such as palladium or iron. researchgate.net Modeling the entire catalytic cycle is crucial for understanding catalyst behavior, rationalizing product selectivity, and designing improved catalysts. For instance, a palladium-catalyzed cross-coupling reaction to further functionalize the aromatic ring of this compound could be modeled. acs.org

A typical catalytic cycle for a palladium-catalyzed reaction involves several key steps, such as oxidative addition, transmetalation, and reductive elimination. nih.gov Computational modeling would involve:

Calculating the geometry and energy of each intermediate in the cycle.

Characterizing the transition state for each elementary step.

Constructing a complete energy profile for the entire cycle.

This detailed understanding allows for the rational modification of ligands or reaction conditions to enhance catalytic efficiency. nih.gov

In Silico Analysis for Structural Derivatization and Scaffold Exploration

The this compound structure can serve as a versatile scaffold for the development of new molecules with desired properties, particularly in medicinal chemistry. In silico (computer-based) methods allow for the rapid design and evaluation of large virtual libraries of derivatives before committing to costly and time-consuming laboratory synthesis.

This process involves several stages:

Scaffold Identification: this compound is defined as the core structure.

Virtual Library Generation: A large number of derivatives are generated computationally by adding various substituents at different positions. For example, the amino group could be acylated or alkylated, and the aromatic ring could be further substituted via reactions like Suzuki-Miyaura cross-coupling. nih.gov

Property Prediction: For each virtual derivative, a range of physicochemical and biological properties can be predicted using Quantitative Structure-Activity Relationship (QSAR) models or molecular docking simulations. These properties might include solubility, metabolic stability, and binding affinity to a specific biological target.

Prioritization: Based on the predicted properties, the most promising candidates are selected for actual synthesis and experimental testing, streamlining the discovery process.

This approach of integrating computational design with synthetic chemistry allows for a more efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of novel functional molecules. nih.gov

Chemical Reactivity and Derivatization Strategies for this compound

The chemical profile of this compound is characterized by the dual reactivity of its amino (-NH₂) and nitrile (-C≡N) functional groups. This bifunctionality allows for a wide array of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules. The aromatic ring, substituted with an electron-donating amino group and an electron-withdrawing nitrile group, also influences the reactivity of the molecule in various reactions. Derivatization can be selectively targeted at the nucleophilic amino group or the electrophilic carbon of the nitrile group, enabling structured and predictable synthetic pathways.

Strategic Applications of 2 Amino 3 Propylbenzonitrile in Advanced Organic Synthesis

Role as a Versatile Building Block for Diverse Molecular Architectures

2-Amino-3-propylbenzonitrile is a bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a nucleophilic amino group and an electrophilic cyano group positioned ortho to each other on a benzene (B151609) ring, allows for a variety of chemical transformations. arkat-usa.org This strategic placement of functional groups enables the construction of diverse molecular architectures, particularly heterocyclic compounds, which are prevalent in pharmaceuticals and material science. nih.govmdpi.com

The amino group can readily participate in reactions such as acylation, alkylation, and diazotization, providing a handle for introducing a wide range of substituents. Simultaneously, the nitrile group can undergo hydrolysis to form a carboxylic acid, reduction to an amine, or act as an electrophile in cyclization reactions. arkat-usa.org This dual reactivity makes this compound a versatile precursor for the synthesis of quinazolines, benzodiazepines, and other fused heterocyclic systems.

The propyl group at the 3-position provides steric and electronic influence on the reactivity of the neighboring functional groups. This alkyl substituent can enhance the solubility of the molecule and its derivatives in organic solvents, facilitating reaction workups and purification. Furthermore, the presence of the propyl group can direct the regioselectivity of certain reactions, leading to the formation of specific isomers.

The utility of aminonitriles as foundational components for constructing more complex molecules is well-documented. arkat-usa.org For instance, α-aminonitriles are key precursors in the synthesis of five-membered heterocycles like imidazoles and oxazoles. arkat-usa.org By analogy, the ortho-aminobenzonitrile scaffold of this compound is primed for annulation reactions to build six-membered rings. A transition-metal-free, base-promoted reaction of 2-aminobenzonitriles with ynones has been shown to produce polysubstituted 4-aminoquinolines, demonstrating the potential of this class of compounds in constructing complex nitrogen-containing heterocycles. cardiff.ac.uk

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of a variety of complex organic molecules. Its ability to undergo intramolecular cyclization reactions is a key feature in this regard. For example, through a sequence of reactions that might involve the initial transformation of the nitrile group or a reaction at the amino group followed by cyclization, a range of heterocyclic systems can be accessed.

One common strategy involves the reaction of the amino group with a bifunctional reagent, which then undergoes a subsequent cyclization with the nitrile group. This approach has been successfully employed in the synthesis of various nitrogen-containing heterocycles. The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines through a one-pot, three-component condensation reaction highlights the utility of aminonitrile precursors in multicomponent reactions to build complex molecular scaffolds. ncl.res.in

Furthermore, the development of synthetic methodologies for pyrrole (B145914) derivatives often involves precursors with amino and cyano functionalities. rsc.org While not directly involving this compound, these syntheses underscore the chemical principles that would allow this compound to serve as a precursor to fused pyrrole systems. The reactivity of 2-amino-3-cyanopyridines, which share the ortho-amino-nitrile motif, further illustrates the potential for intramolecular cyclization to form fused pyrimidine (B1678525) rings, known as pyridopyrimidines. researchgate.net

The following table outlines potential complex molecules that could be synthesized from this compound based on established synthetic routes for analogous compounds.

Target Molecule ClassPotential Synthetic Strategy
Substituted QuinolinesCondensation with β-dicarbonyl compounds or their equivalents.
Fused PyrimidinesReaction with formamide (B127407) or other one-carbon synthons.
Benzodiazepine DerivativesMulti-step synthesis involving acylation and subsequent cyclization.
Polycyclic Aromatic SystemsAnnulation reactions with appropriate dienophiles.

Application in the Development of Chemical Libraries for Research Purposes

Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and chemical biology. The structural features of this compound make it an attractive scaffold for the generation of such libraries. Its bifunctionality allows for the introduction of diversity at two distinct points, leading to a wide array of derivatives from a single starting material.

By systematically reacting this compound with a variety of reagents, a library of compounds with diverse functionalities and stereochemistries can be rapidly assembled. For example, the amino group can be acylated with a diverse set of carboxylic acids, while the nitrile group can be transformed into a range of other functional groups. This combinatorial approach can generate a large number of compounds for high-throughput screening.

The synthesis of heterocyclic compounds, a common feature in many bioactive molecules, is a key application for chemical libraries derived from this compound. nih.govnih.gov The ability to construct diverse heterocyclic cores and then further functionalize them provides a powerful platform for exploring chemical space. Multicomponent reactions are particularly well-suited for generating chemical libraries, and aminonitrile precursors are often employed in these strategies. ncl.res.inresearchgate.netresearchgate.net

The following table provides examples of how a chemical library could be generated from this compound.

Reaction at Amino GroupReaction at Nitrile GroupResulting Compound Class
Acylation with various acid chloridesHydrolysis to carboxylic acidN-Acyl-anthranilic acid derivatives
Reductive amination with aldehydesReduction to primary amineDiaminobenzylamine derivatives
Sulfonylation with sulfonyl chloridesCyclization with a bifunctional reagentFused heterocyclic sulfonamides
Urea formation with isocyanatesConversion to tetrazoleTetrazolyl-phenylurea derivatives

Considerations for Sustainable Synthesis and Green Chemistry Principles in its Applications

The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact. When utilizing this compound in synthetic applications, several sustainable practices can be considered. These include the use of environmentally benign solvents, catalytic methods, and atom-economical reactions. unibo.itunibo.it

The use of catalysts, rather than stoichiometric reagents, is another cornerstone of green chemistry. Catalytic methods can reduce waste and often allow for milder reaction conditions. For the synthesis of derivatives of this compound, exploring catalytic C-H activation, cross-coupling reactions, and enzymatic transformations could lead to more sustainable synthetic routes. nih.gov For instance, the use of organocatalysts in the synthesis of α-aminonitriles has been reviewed as a greener alternative to traditional methods. mdpi.com

Solvent selection is also a critical factor. The replacement of hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids is a key goal. The development of synthetic protocols for this compound and its derivatives in aqueous media or under solvent-free conditions would significantly enhance the sustainability of its applications. um.edu.mt

The principles of green chemistry that can be applied to the synthesis and application of this compound are summarized in the table below.

Green Chemistry PrincipleApplication in the Context of this compound
Prevention Design synthetic routes to minimize waste generation.
Atom Economy Employ multicomponent and cycloaddition reactions that incorporate most of the atoms from the starting materials into the final product.
Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Design derivatives of this compound with reduced toxicity while maintaining desired functionality.
Safer Solvents and Auxiliaries Utilize water, ethanol, or other benign solvents. Explore solvent-free reaction conditions.
Design for Energy Efficiency Conduct reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Explore biosynthetic routes to this compound or its precursors if feasible.
Reduce Derivatives Avoid unnecessary protection and deprotection steps by designing more selective synthetic routes.
Catalysis Utilize catalytic reagents in place of stoichiometric ones.
Design for Degradation Design products that can break down into innocuous substances after their use.
Real-time analysis for Pollution Prevention Monitor reactions in real-time to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choose reagents and reaction conditions that minimize the potential for chemical accidents.

Future Research Perspectives and Directions for 2 Amino 3 Propylbenzonitrile Chemistry

Development of Novel and More Efficient Synthetic Routes

The development of efficient and scalable synthetic routes is fundamental to enabling further study of 2-Amino-3-propylbenzonitrile. Current methods for synthesizing substituted aminobenzonitriles often involve multi-step processes that may lack efficiency or use hazardous reagents. Future research will likely focus on creating more direct, atom-economical, and environmentally benign pathways.

A primary strategy involves the reduction of a 2-nitro-3-propylbenzonitrile precursor. The synthesis of this precursor, likely via nitration of 3-propylbenzonitrile, and its subsequent selective reduction are key areas for optimization. masterorganicchemistry.comwikipedia.org A variety of reducing agents, from classic metal-acid systems (like Sn, Fe, or Zn with HCl) to modern catalytic hydrogenation, could be explored to achieve high yield and purity while avoiding reduction of the nitrile group. masterorganicchemistry.comgoogle.com

Alternative forward-thinking approaches could include:

Direct C-H Amination or Cyanation: Late-stage functionalization techniques could provide a more convergent route, potentially by direct amination of 3-propylbenzonitrile or cyanation of 2-propylaniline.

Cross-Coupling Reactions: Palladium-catalyzed methods could be employed to couple a propyl group onto a pre-functionalized aminobenzonitrile scaffold or to introduce the cyano group onto a propyl-substituted bromoaniline. researchgate.nethilarispublisher.com

Table 1: Potential Synthetic Routes and Precursors for this compound
PrecursorReaction TypeKey Considerations
2-Nitro-3-propylbenzonitrileNitro Group ReductionChemoselectivity to preserve the nitrile group; choice of reducing agent (e.g., H₂/Pd, SnCl₂, NaBH₄/catalyst). masterorganicchemistry.comjsynthchem.comreddit.com
3-PropylbenzonitrileElectrophilic Nitration followed by ReductionRegioselectivity of the nitration step to obtain the desired 2-nitro isomer. google.com
2-Bromo-3-propylanilineCyanationUse of non-toxic cyanide sources; optimization of palladium or copper catalysts. researchgate.net
2-Amino-3-bromobenzonitrilePropylation (e.g., Suzuki or Negishi coupling)Availability of suitable propyl-organometallic reagents; catalyst efficiency.

Exploration of Asymmetric and Enantioselective Synthesis

While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral molecules. Future research could explore the introduction of chirality in derivatives of this compound. Asymmetric synthesis is a cornerstone of modern medicinal chemistry, and developing methods to produce enantiomerically pure compounds from this starting material is a significant research direction. frontiersin.orgrsc.org

Key areas of exploration include:

Asymmetric transformations of the amino group: The aniline (B41778) moiety could be derivatized and then involved in asymmetric C-C or C-N bond-forming reactions using chiral catalysts. westlake.edu.cnbohrium.com

Introduction of chiral centers on the propyl chain: Functionalization of the propyl group, for instance at the benzylic position, could be achieved enantioselectively.

Use as a chiral auxiliary precursor: The molecule could be modified to act as a chiral auxiliary, guiding stereoselective reactions in other molecules.

The development of catalytic asymmetric methods, using either transition metals with chiral ligands or organocatalysts, would be a primary focus, offering efficient access to optically active products. frontiersin.orgyoutube.com

Advanced Mechanistic Studies of its Chemical Transformations

A thorough understanding of the reactivity of this compound is crucial for its application in synthesis. The molecule possesses three key functional regions: the nucleophilic amino group, the electrophilic nitrile group, and the aromatic ring. Advanced mechanistic studies, combining computational modeling and experimental analysis, will be essential to map its chemical behavior.

Future research should investigate:

Electronic Effects: How the interplay between the electron-donating amino group and the electron-withdrawing nitrile group, modulated by the alkyl substituent, influences the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution.

Reaction Pathways: Detailed mechanistic studies, using techniques like kinetic analysis and isotopic labeling, on its core reactions such as diazotization, cyclization, and nitrile hydrolysis or reduction. For instance, density functional theory (DFT) calculations could elucidate the pathways and transition states for its reactions, similar to studies on other aminobenzonitriles. rsc.org

Radical Reactions: Investigating the potential for radical-mediated transformations, for example, by generating radicals at the benzylic position of the propyl group or from the amine. researchgate.net

Table 2: Potential Chemical Transformations for Mechanistic Study
Functional GroupReaction TypeResearch Focus
Amino Group (-NH₂)Acylation, Alkylation, DiazotizationKinetics and substituent effects on reaction rates.
Nitrile Group (-CN)Hydrolysis, Reduction, CycloadditionCatalyst development for selective transformations; understanding reaction intermediates. rsc.org
Aromatic RingElectrophilic Aromatic SubstitutionRegioselectivity and the directing influence of the combined NH₂/CN/propyl substituents.
Propyl GroupC-H FunctionalizationSelectivity for benzylic versus other positions; radical vs. transition-metal-catalyzed pathways.

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Harnessing modern synthetic technologies can offer significant advantages in safety, efficiency, and the discovery of novel reactivity for this compound.

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters like temperature and mixing, and improves the safety profile of hazardous reactions. uc.pt Future work could focus on translating key synthetic steps, such as the nitration of 3-propylbenzonitrile or the reduction of the nitro-intermediate, into a flow process. beilstein-journals.org This would allow for safer handling of potentially explosive intermediates and enable easier scalability. rsc.org The development of packed-bed reactors with immobilized catalysts could further enhance the efficiency and sustainability of these syntheses. dtu.dkrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating molecules under mild conditions. acs.orgnih.gov This methodology opens up several exciting research avenues:

C-H Functionalization: Direct functionalization of the C-H bonds on the propyl chain or the aromatic ring could be achieved, allowing for late-stage modification of the molecule. nih.govbeilstein-journals.org

Novel Bond Formations: The amino group could be used to generate nitrogen-centered radicals, or the aromatic ring could participate in radical-mediated arylations, enabling the construction of complex derivatives. acs.orgnih.gov

Decarboxylative Couplings: If derived from a corresponding carboxylic acid, photoredox-mediated decarboxylation could be a route to install the propyl group or other functionalities.

Table 3: Application of Modern Methodologies
MethodologyPotential ApplicationAdvantages
Flow Chemistry Synthesis of 2-nitro-3-propylbenzonitrile (nitration); Reduction of nitro group to amine.Improved safety for hazardous reactions, enhanced scalability, precise control over conditions. beilstein-journals.orgrsc.org
Photoredox Catalysis C-H arylation of the aromatic ring; Functionalization of the propyl side chain; Synthesis of complex derivatives via radical coupling.Mild reaction conditions, high functional group tolerance, access to novel reaction pathways. nih.govdoaj.org

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-propylbenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyanation of pre-functionalized benzene derivatives. For example, substituting a halogen (e.g., Cl in 2-Amino-3-chlorobenzonitrile) with a propyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could yield the target compound. Reaction parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) critically affect yield and purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR (to confirm propyl chain integration and aromatic proton environments), FT-IR (to verify nitrile stretching at ~2200–2250 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference spectral data with structurally analogous compounds (e.g., 3-(4-Aminophenyl)benzonitrile) to resolve ambiguities in peak assignments .

Q. What purification strategies mitigate common by-products in this compound synthesis?

  • Methodological Answer : By-products such as unreacted halide precursors or incomplete substitution products can be removed via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient). Monitor purity using TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) and confirm via melting point analysis (expected range: 90–120°C, depending on crystalline form) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

  • Methodological Answer : Stability studies under varied conditions (e.g., -20°C in inert atmosphere vs. room temperature) reveal that polar aprotic solvents (DMSO, DMF) enhance degradation via hydrolysis of the nitrile group. For long-term storage, use anhydrous solvents in amber vials under argon, and monitor degradation via periodic LC-MS analysis. Stability data for analogs (e.g., 6-Amino-3-bromo-2-fluorobenzonitrile) suggest a shelf life of >6 months at -80°C .

Q. What mechanistic insights explain contradictory reactivity trends in this compound derivatives?

  • Methodological Answer : Contradictions in reactivity (e.g., unexpected regioselectivity in electrophilic substitution) may arise from steric hindrance from the propyl group or electronic effects of the amino substituent. Computational modeling (DFT studies) and kinetic isotope effect (KIE) experiments can resolve ambiguities. Compare results with chlorinated analogs (e.g., 2-Amino-3-chlorobenzonitrile) to isolate electronic vs. steric contributions .

Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer : Ultra-performance liquid chromatography (UPLC) paired with charged aerosol detection (CAD) offers high sensitivity for non-chromophoric impurities. For halogenated by-products (e.g., residual propyl bromide), use GC-ECD or ICP-MS . Validate methods against certified reference materials (e.g., 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene) to ensure accuracy .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer : Systematically modify substituents (e.g., amino group position, propyl chain length) and evaluate biological activity (e.g., enzyme inhibition assays). Use multiple case studies (26% prevalence in methodological designs) to identify trends and literature reviews (16%) to contextualize findings. Cross-validate results with computational docking studies to prioritize synthetic targets .

Q. What protocols ensure safe handling and waste disposal of this compound in laboratory settings?

  • Methodological Answer : Follow NIOSH/EN 166 standards for PPE: nitrile gloves, lab coats, and safety goggles. For spills, neutralize with activated carbon and dispose via hazardous waste channels. Refer to safety data sheets (SDS) of analogs (e.g., 3-(4-Aminophenyl)benzonitrile) for spill management and emergency procedures .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

  • Methodological Answer : Variability often stems from differences in catalyst purity or moisture content in solvents. Replicate reactions under controlled conditions (e.g., glovebox for air-sensitive steps) and report detailed metadata (e.g., solvent lot numbers, humidity levels). Use statistical design of experiments (DoE) to identify critical factors .

Q. What strategies reconcile conflicting biological activity data for structurally similar benzonitriles?

  • Methodological Answer :
    Standardize assay conditions (e.g., cell line passage number, incubation time) and validate against positive/negative controls (e.g., 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile). Perform dose-response curves in triplicate and apply meta-analysis to harmonize disparate datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.